5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with significant implications in medicinal chemistry. Its chemical structure incorporates a pyrrolo-pyrimidine core, which is often associated with various biological activities. The compound is classified under heterocyclic compounds, particularly those containing nitrogen in their ring structure.
The synthesis of 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
These synthetic pathways are critical for producing compounds with specific pharmacological properties and optimizing their efficacy in biological systems .
The molecular structure of 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine features a bicyclic system with a pyrrolidine ring fused to a pyrimidine ring. The presence of the tert-butyldimethylsilanyloxy group adds steric bulk, influencing its interaction with biological targets.
Key structural data include:
These details are essential for computational modeling and understanding the compound's reactivity and interactions in biological systems .
The compound can participate in various chemical reactions including:
These reactions are vital for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .
The mechanism of action for 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is largely dependent on its interaction with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors of key enzymes involved in disease pathways, such as:
The precise mechanism involves binding to the active site of these enzymes, altering their conformation and activity .
These properties influence its handling in laboratory settings and its behavior in biological assays .
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine has potential applications in:
The ongoing research into this compound underscores its significance in medicinal chemistry and pharmacology, paving the way for future therapeutic advancements .
Pyrrolo[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling targeted interactions with biological macromolecules. The specific compound 5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS# 1392804-15-7) exemplifies strategic molecular design, incorporating halogen substituents and a siloxy-protected trans-cyclohexyl moiety to optimize pharmacological properties. With a molecular weight of 444.87 g/mol and formula C₁₈H₂₇BrClN₃OSi, this derivative serves as a critical intermediate in synthesizing tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer (NSCLC) [1] [2]. Its structural complexity enables selective inhibition of resistant EGFR variants (e.g., T790M), demonstrating IC₅₀ values as low as 0.21 nM while maintaining >100-fold selectivity over wild-type EGFR [2]. The bromo and chloro substituents enhance electrophilic reactivity for covalent binding, while the tert-butyldimethylsilyl (TBS) group protects the hydroxyl functionality during synthetic processing, later enabling deprotection to generate bioactive metabolites [4].
Pyrrolo[2,3-d]pyrimidine research evolved from early isolation of natural analogs to rational drug design:
Table 1: Key Milestones in Pyrrolo[2,3-d]pyrimidine Development
Year | Advancement | Biological Activity |
---|---|---|
2021 | Covalent EGFR-TKIs with 7-cyclohexyl substitutions | 493-fold selectivity for mutant EGFR [2] |
2024 | FtsZ inhibitors for bacterial resistance | EC₅₀ = 4.65 µg/mL against Xoo [6] |
2025 | Dual AChE/H₃R ligands for Alzheimer’s therapy | IC₅₀ = 2.19 µM (hAChE); Ki = 1.05 µM (H₃R) [10] |
Bromo Group (C5): Enhances electrophilicity for nucleophilic substitution in Suzuki cross-coupling reactions. In EGFR inhibitors, it enables covalent binding to Cys797 residues in T790M mutants, conferring sub-nanomolar potency [2].Chloro Group (C2): Serves as a hydrogen-bond acceptor and leaving group for Buchwald-Hartwig aminations. Computational studies confirm its role in stabilizing ATP-binding pocket interactions via hydrophobic contacts with Leu718 and Val726 [2] [9].Silanyloxy Group: The tert-butyldimethylsilyl (TBS) ether acts as:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7